1-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBOFURANOSYL)-5-NITROINDOLE

Description

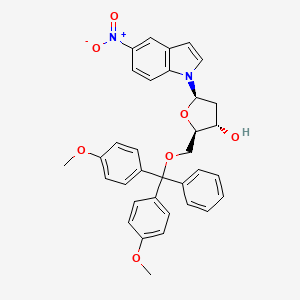

1-(5-O-(Dimethoxytrityl)-beta-D-2-deoxyribofuranosyl)-5-nitroindole is a synthetic nucleoside analog featuring a 5-nitroindole base linked to a 2-deoxyribofuranosyl sugar. The 5'-hydroxyl group of the sugar is protected with a dimethoxytrityl (DMT) group, a common strategy in oligonucleotide synthesis to enable selective chain elongation during solid-phase synthesis . The compound has a molecular formula of C₁₃H₁₄N₂O₅, a molecular weight of 278.26 g/mol, and a ChemSpider ID of 21375194 . Its stereochemistry includes three defined stereocenters, critical for maintaining the beta-D-ribofuranosyl conformation .

The DMT group enhances solubility in organic solvents and prevents undesired side reactions during automated DNA/RNA synthesis. Upon completion of synthesis, the DMT group is removed under mild acidic conditions (e.g., 3% dichloroacetic acid in dichloromethane) to expose the 5'-OH for subsequent coupling .

Properties

IUPAC Name |

(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-nitroindol-1-yl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32N2O7/c1-40-28-13-8-25(9-14-28)34(24-6-4-3-5-7-24,26-10-15-29(41-2)16-11-26)42-22-32-31(37)21-33(43-32)35-19-18-23-20-27(36(38)39)12-17-30(23)35/h3-20,31-33,37H,21-22H2,1-2H3/t31-,32+,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUUHWAGHVMBHL-WIHCDAFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC6=C5C=CC(=C6)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC6=C5C=CC(=C6)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Synthetic Steps

Preparation of Protected Sugar Donor

- Starting Material: 1-O-methyl-D-riboside is converted into a fully protected sugar derivative by installing 2,4-dichlorobenzyl groups on the 2', 3', and 5' hydroxyl groups.

- Reagents and Conditions: Potassium hydroxide and 18-crown-6 in dry tetrahydrofuran (THF) facilitate the alkylation with 2,4-dichlorobenzyl chloride.

- Outcome: High yield (~92%) of 1-O-methyl-2,3,5-tri-O-(2,4-dichlorobenzyl)-D-riboside is obtained as a white solid.

Formation of Sugar Halide Intermediate

- Transformation: The methyl group at the anomeric position is replaced by bromine to form 1-bromo-2,3,5-tri-O-(2,4-dichlorobenzyl)-D-ribose.

- Reagents: Hydrogen bromide in acetic acid (HOAc-HBr) at low temperature.

- Note: The crude bromide intermediate is used directly in the next step without purification.

Glycosylation with 5-Nitroindole

- Base Activation: Sodium hydride deprotonates 5-nitroindole in anhydrous acetonitrile under inert atmosphere.

- Coupling: The brominated sugar donor is added to the deprotonated 5-nitroindole solution, allowing nucleophilic substitution at the anomeric carbon.

- Result: Formation of 1-(5-nitroindole)-2,3,5-tri-O-(2,4-dichlorobenzyl)-D-riboside as a mixture of α and β anomers (1:1 ratio) with ~60% yield.

Deprotection and Dimethoxytrityl (DMT) Protection

- Deprotection: Boron trichloride (BCl3) in dichloromethane at −78°C removes the 2,4-dichlorobenzyl protecting groups selectively.

- Neutralization: The reaction mixture is quenched with methanol and ammonia-methanol solution.

- DMT Protection: The free 5' hydroxyl is protected by reaction with dimethoxytrityl chloride (DMT-Cl) in pyridine with 4-dimethylaminopyridine (DMAP) as a catalyst.

- Separation: Column chromatography separates the β-anomer (desired product) from the α-anomer and mixtures.

- Yields: The β-anomer 1-(5-O-(dimethoxytrityl)-β-D-2-deoxyribofuranosyl)-5-nitroindole is obtained in ~32% yield.

Reaction Scheme Summary

| Step | Intermediate/Product | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 1-O-methyl-2,3,5-tri-O-(2,4-dichlorobenzyl)-D-riboside | KOH, 18-crown-6, 2,4-dichlorobenzyl chloride, THF | 92 | Protection of sugar hydroxyls |

| 2 | 1-bromo-2,3,5-tri-O-(2,4-dichlorobenzyl)-D-ribose | HOAc-HBr, 0–25°C | — | Used crude in next step |

| 3 | 1-(5-nitroindole)-2,3,5-tri-O-(2,4-dichlorobenzyl)-D-riboside | NaH, 5-nitroindole, CH3CN | 60 | α/β mixture |

| 4 | 1-(5-O-(dimethoxytrityl)-β-D-2-deoxyribofuranosyl)-5-nitroindole | BCl3, DMT-Cl, pyridine, DMAP | 32 (β-anomer) | Deprotection & DMT protection |

Analytical Characterization and Purification

- NMR Spectroscopy: ^1H NMR (400 MHz) with 2D COSY and NOESY experiments confirm the structure and anomeric configuration.

- Chromatography: Silica gel column chromatography with hexanes-ethyl acetate or dichloromethane-methanol mixtures effectively separate isomers.

- Isomer Identification: The α-anomer elutes earlier than the β-anomer, with distinct retention factors (Rf).

- Purity: The final β-anomer is isolated in high purity suitable for use in oligonucleotide synthesis.

Research Findings on Preparation

- The glycosylation step is critical and requires careful control of base activation and reaction conditions to maximize β-anomer formation.

- The DMT protecting group is acid-labile, allowing selective removal during subsequent oligonucleotide synthesis.

- The nitro group on the indole ring remains intact throughout the synthesis, enabling further chemical modifications if needed.

- The multi-step synthesis is reproducible and scalable for research-grade quantities.

Summary Table of Key Preparation Parameters

| Parameter | Description | Optimal Conditions |

|---|---|---|

| Sugar protection | 2,3,5-hydroxyl groups protected with 2,4-dichlorobenzyl groups | KOH, 18-crown-6, 2,4-dichlorobenzyl chloride, THF, RT overnight |

| Anomeric halide formation | Conversion to bromide for glycosylation | HOAc-HBr, 0–25°C, 3 h |

| Glycosylation | Coupling with 5-nitroindole | NaH deprotonation, CH3CN, RT, overnight |

| Deprotection | Removal of benzyl groups | BCl3 in DCM, −78°C to −40°C, 4 h |

| DMT protection | Protection of 5' hydroxyl | DMT-Cl, pyridine, DMAP, RT, overnight |

| Purification | Column chromatography | Silica gel, hexanes-ethyl acetate or DCM-methanol |

Chemical Reactions Analysis

1-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBOFURANOSYL)-5-NITROINDOLE undergoes several types of chemical reactions:

Detritylation: The DMT protecting group can be removed under acidic conditions, yielding a free hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common reagents used in these reactions include dichloroacetic acid for detritylation and hydrogen gas for reduction . The major products formed from these reactions include the deprotected nucleoside and various substituted derivatives .

Scientific Research Applications

1-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBOFURANOSYL)-5-NITROINDOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBOFURANOSYL)-5-NITROINDOLE involves its role as a building block in oligonucleotide synthesis. The DMT group protects the 5’-hydroxyl group of the nucleoside, allowing for selective reactions at other positions . During oligonucleotide synthesis, the DMT group is removed under acidic conditions, exposing the hydroxyl group for further coupling reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with DMT Protection

1-[5-O-(4,4'-Dimethoxytrityl)-2,3-O-Isopropylidene-4-Methoxy-α-L-Lyxofuranosyl]Uracil

- Structure: Uracil base with a lyxofuranosyl sugar modified by DMT and isopropylidene groups.

- Molecular Formula : C₃₁H₃₂N₂O₇.

- Key Features :

BOC-Protected Thymidine Derivatives (e.g., CAS 444717-20-8)

- Structure: Thymine base with a deoxy-lyxofuranosyl sugar modified by DMT and nitrobenzenesulfonyl groups.

- Molecular Formula : C₃₇H₃₅N₃O₁₁S.

- Key Features :

Comparison Table: Structural Analogs

Functional Analogs: Unprotected Nitroindole Nucleosides

1-(β-D-2-Deoxyribofuranosyl)-5-Nitroindole

- Structure : Identical to the target compound but lacks the DMT group.

- Molecular Formula : C₁₃H₁₄N₂O₅.

- Key Features :

5-O-Methylsulfonyl and 5-O-Aminosulfonyl Indole Derivatives

- Structure : Racemic indole derivatives with sulfonyl substituents at the C5 position.

- Key Features: Demonstrated cytotoxic activity against COLO 205, SK-MEL-2, A549, and JEG-3 cancer cell lines, with IC₅₀ values comparable to doxorubicin .

Comparison to Target Compound :

Biological Activity

1-(5-O-(Dimethoxytrityl)-beta-D-2-deoxyribofuranosyl)-5-nitroindole is a compound that combines a nucleoside structure with a nitroindole moiety. This unique combination suggests potential biological activities, particularly in the fields of medicinal chemistry and molecular biology. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential applications.

Chemical Structure

The compound consists of:

- Dimethoxytrityl group : A protective group often used in nucleoside chemistry.

- Beta-D-2-deoxyribofuranosyl moiety : A sugar component that is crucial for nucleoside function.

- Nitroindole : Known for its biological activity, particularly in antimicrobial and anticancer applications.

Synthesis

The synthesis of 1-(5-O-(Dimethoxytrityl)-beta-D-2-deoxyribofuranosyl)-5-nitroindole typically involves multiple steps, including:

- Protection of the sugar moiety.

- Coupling with the nitroindole derivative.

- Purification through chromatography.

Antimicrobial Activity

Research has indicated that compounds similar to 1-(5-O-(Dimethoxytrityl)-beta-D-2-deoxyribofuranosyl)-5-nitroindole exhibit significant antimicrobial properties. For instance, derivatives containing nitro groups are often effective against various bacterial strains due to their ability to disrupt cellular processes.

Anticancer Properties

The nitroindole component has been associated with anticancer activity. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including DNA intercalation and disruption of cell cycle progression.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of similar nitroindole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting enhanced efficacy.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Nitroindole Derivative | 8 | Staphylococcus aureus |

| Standard Antibiotic | 32 | Staphylococcus aureus |

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that the compound induces cell death at concentrations as low as 10 µM. The mechanism was attributed to oxidative stress and DNA damage.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Apoptosis via ROS production |

| MCF-7 | 15 | DNA intercalation |

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Mechanism of Action : The nitro group is critical for biological activity; it participates in redox reactions leading to cellular damage in pathogens and cancer cells.

- Pharmacokinetics : Preliminary data suggest favorable absorption and distribution characteristics, although further studies are needed to fully elucidate these properties.

- Potential Applications : Given its dual action against microbes and cancer cells, this compound could serve as a lead for developing new therapeutic agents.

Q & A

Q. What is the role of the dimethoxytrityl (DMTr) group in the synthesis of this compound?

The DMTr group acts as a reversible protecting group for the 5'-hydroxyl during solid-phase oligonucleotide synthesis. Its lipophilic nature aids in purification via reverse-phase HPLC, as the DMTr group increases compound retention. After synthesis, the DMTr group is removed under mildly acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane), enabling subsequent coupling steps .

Q. How can researchers verify the purity and identity of this compound after synthesis?

Key analytical methods include:

- Reverse-phase HPLC : Monitor retention time shifts before/after DMTr deprotection.

- Mass spectrometry (MS) : Confirm molecular weight (e.g., calculated mass: 530.568 g/mol; observed via ESI-MS) .

- UV-Vis spectroscopy : The 5-nitroindole moiety absorbs at ~340 nm, while the DMTr group absorbs at ~495 nm, aiding quantification .

Q. What solvents and conditions are optimal for storing this compound?

Store lyophilized or in anhydrous acetonitrile at -20°C to prevent DMTr cleavage or hydrolysis. Avoid prolonged exposure to moisture or acidic environments .

Advanced Research Questions

Q. How does the 5-nitroindole moiety influence enzymatic incorporation into oligonucleotides?

The 5-nitroindole acts as a universal base analog, forming non-specific hydrogen bonds with natural bases. However, it is poorly incorporated by DNA polymerases like Klenow or Taq. Terminal deoxynucleotidyl transferase (TdT) is more effective due to its template-independent activity, enabling efficient 3'-end labeling in probes or aptamers .

Q. What strategies improve coupling efficiency during solid-phase synthesis using this compound?

- Activator choice : Use 5-ethylthio-1H-tetrazole (ETT) or DCI (4,5-dicyanoimidazole) for phosphoramidite coupling, achieving >98% efficiency .

- Extended coupling time : Increase reaction time to 5–10 minutes for sterically hindered nucleotides.

- Double coupling : Repeat the coupling step for low-yield sequences .

Q. How can researchers resolve contradictory data in DMTr-on vs. DMTr-off purification workflows?

- DMTr-on purification : Use C18 columns with acetonitrile/water gradients (retains DMTr-protected species longer).

- DMTr-off purification : Apply ion-pairing reagents (e.g., triethylammonium acetate) for better resolution of deprotected oligonucleotides. Contradictions in yield or purity often arise from incomplete DMTr cleavage or residual acidic conditions; neutralize with pyridine post-deprotection .

Methodological Challenges and Solutions

Q. What are the implications of incomplete DMTr removal during oligonucleotide synthesis?

Incomplete cleavage leads to truncated sequences or failed downstream modifications (e.g., fluorescent labeling). Mitigate by:

Q. How does the nitro group in 5-nitroindole impact oligonucleotide stability?

The electron-withdrawing nitro group reduces base-pairing specificity but enhances nuclease resistance. For in vivo applications, balance stability with off-target effects by limiting modifications to 1–2 sites per oligonucleotide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.